molecular formula C11H17NO B1517836 3-(Benzyloxy)-2-methylpropan-1-amine CAS No. 114377-41-2

3-(Benzyloxy)-2-methylpropan-1-amine

Cat. No. B1517836
CAS RN: 114377-41-2
M. Wt: 179.26 g/mol
InChI Key: MDENEXDTXSSCRK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from specific reactants . The synthesis process can vary greatly depending on the complexity of the molecule and the starting materials available.


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s reactivity, i.e., how it reacts with other substances .

Scientific Research Applications

Synthesis and Polymerization Applications

3-(Benzyloxy)-2-methylpropan-1-amine is a primary amine that is valuable in the synthesis and polymerization of various chemical compounds. A notable application is its role in the synthesis of benzoxazine monomers. For instance, benzoxazine monomer synthesis utilizes 1,3,5-trialkyl(aryl)hexahydro-1,3,5-triazine intermediates, where a primary amine is vital for the synthesis of bifunctional benzoxazine monomers via a novel solventless reaction with bisphenol-A in the presence of paraformaldehyde. This synthesis mechanism has been thoroughly investigated through methods like 1H NMR, FT-IR, and SEC, offering insights into the reaction mechanism and the resulting chemical structure of benzoxazines (Brunovska, Liu, & Ishida, 1999).

Furthermore, the thermal polymerization process of benzoxazine monomers has been extensively studied. This involves the synthesis of various benzoxazine monomers from bisphenol (such as bisphenol A or bisphenol F), an amine (like benzylamine), and formaldehyde. The polymerization process and the characteristics of the resulting polybenzoxazine resins have been characterized using techniques like FTIR spectrometry, proton nuclear magnetic resonance (1H NMR), gel permeation chromatography (GPC), and differential scanning calorimetry (DSC), providing a comprehensive understanding of the material properties and thermal behavior of these polymers (Gârea, Iovu, Nicolescu, & Deleanu, 2007).

Chemical Synthesis and Catalysis

3-(Benzyloxy)-2-methylpropan-1-amine also finds application in chemical synthesis and catalysis. A notable example is its involvement in the synthesis of novel 2H-azirin-3-amines, where it acts as a precursor in the synthesis of complex dipeptides. This synthetic pathway is significant in developing model peptides and in understanding the protective group dynamics in peptide chemistry (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).

The compound's role in catalysis is highlighted in research studying the high catalytic activity of amino alcohol ligands anchored to polystyrene resins. These amino alcohol ligands, derived from amines including 3-(Benzyloxy)-2-methylpropan-1-amine, have been used in the enantioselective addition of diethylzinc to benzaldehyde, showcasing their utility in asymmetric catalysis and the synthesis of chiral pharmaceutical ingredients (Vidal‐Ferran, Bampos, Moyano, Pericàs, Riera, & Sanders, 1998).

Drug Activation and Medicinal Chemistry

In the realm of medicinal chemistry, 3-(Benzyloxy)-2-methylpropan-1-amine is involved in the co-metabolic activation of antitrypanosomal aminomethyl-benzoxaboroles. This pathway is crucial for activating benzoxaborole-based compounds, which hold potential in treating infectious diseases like human African Trypanosomiasis (HAT). The study elaborates on an oxidative enzymatic pathway involving host semicarbazide-sensitive amine oxidase and trypanosomal aldehyde dehydrogenase, which activates benzoxaborole compounds as potent trypanocides (Zhang et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level. This is particularly relevant for compounds that have biological activity .

Safety and Hazards

Safety and hazards information typically includes the compound’s toxicity, flammability, and any precautions that should be taken when handling it .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be beneficial .

properties

IUPAC Name

2-methyl-3-phenylmethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDENEXDTXSSCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265571
Record name 1-Propanamine, 2-methyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2-methylpropan-1-amine

CAS RN

114377-41-2
Record name 1-Propanamine, 2-methyl-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114377-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 2-methyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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